molecular formula C14H18N4O4 B2364544 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941984-18-5

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide

Cat. No.: B2364544
CAS No.: 941984-18-5
M. Wt: 306.322
InChI Key: VCWUGQWQBJZVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a complex organic compound. Known for its intricate structure and diverse functionalities, this compound serves as a focal point for various scientific explorations. It holds potential in numerous research domains including chemistry, biology, and medicine.

Scientific Research Applications

Biology: : In biological research, it serves as a probe for studying enzyme interactions and cellular pathways.

Medicine: : Its derivatives are investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry: : It finds use in the synthesis of high-performance polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves a multi-step process. The starting materials typically include readily available pyrimidinone derivatives. Through a series of reactions involving methylation, methoxylation, and acylation, the desired compound is obtained. Specific conditions such as temperature control, solvent choice, and reaction time are crucial for achieving high yields and purity.

Industrial Production Methods: : On an industrial scale, production methods leverage high-efficiency reactors and optimized reaction conditions. Continuous flow processes and advanced purification techniques such as chromatography and recrystallization ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, often with reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are feasible, introducing various functional groups into the molecule.

Common Reagents and Conditions

  • For oxidation: Hydrogen peroxide, potassium permanganate

  • For reduction: Lithium aluminum hydride

  • For substitution: Alkyl halides under anhydrous conditions

Major Products: : The resulting products vary based on the reactions, including oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups.

Mechanism of Action

The compound exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors, modulating various biological pathways. The precise pathways depend on the specific functional groups present in its structure and the type of interactions it mediates.

Comparison with Similar Compounds

When compared with other pyrimidinone derivatives, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide stands out due to its unique substituents

Similar Compounds

  • 2-ethyl-4,6-dimethoxypyrimidine

  • 5-methyl-2,4-dioxo-1,2-dihydropyrimidine

  • 6-ethyl-1-methyluracil

These compounds share a core structure with varying functional groups, offering different reactivity profiles and applications.

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-5-8-6-16-12-10(11(8)22-4)13(20)18(7-9(19)15-2)14(21)17(12)3/h6H,5,7H2,1-4H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWUGQWQBJZVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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